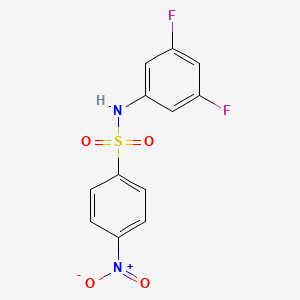

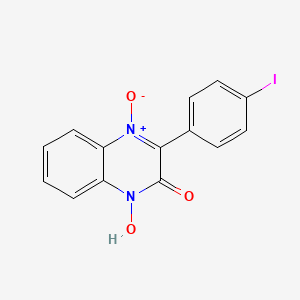

N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide

Overview

Description

Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for pain relief and inflammation reduction. It inhibits cyclooxygenase (COX) enzymes, thereby decreasing prostaglandin synthesis. Its analgesic effects make it valuable in managing conditions like osteoarthritis, rheumatoid arthritis, and musculoskeletal pain .

Alzheimer’s Disease Research

Researchers have explored Diflunisal’s potential in Alzheimer’s disease treatment. It inhibits amyloid-beta (Aβ) aggregation, which plays a crucial role in Alzheimer’s pathogenesis. By reducing Aβ accumulation, Diflunisal may help slow disease progression.

γ-Secretase Inhibition

Diflunisal acts as a γ-secretase inhibitor, affecting the processing of amyloid precursor protein (APP). By reducing Aβ40 and Aβ42 levels, it holds promise in preventing or treating neurodegenerative disorders associated with Aβ accumulation .

Anticancer Properties

Studies have investigated Diflunisal’s potential as an anticancer agent. It has been used in the synthesis of compounds like 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, which shows promise in cancer treatment. Further research aims to uncover its precise mechanisms and efficacy.

Hydrazine Derivatives

Diflunisal can serve as a precursor for hydrazine derivatives. For instance, 3,5-difluorophenylhydrazine hydrochloride, derived from Diflunisal, has applications in chemical synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various targets such as the fibroblast growth factor receptor 1 and Androgen receptor . These receptors play crucial roles in cellular processes such as cell growth and differentiation.

Mode of Action

For instance, compounds that target the Fibroblast growth factor receptor 1 can affect cell growth and differentiation , while those that interact with the Androgen receptor can influence gene expression .

Biochemical Pathways

Compounds that inhibit γ-secretase, a similar class of compounds, have been found to reduce aβ40 and aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo .

Pharmacokinetics

A study on a structurally similar compound, n-(3,5-difluorophenyl)succinimide, showed that it achieves higher tissue and plasma concentrations, binds covalently to a greater extent, and is eliminated more slowly than its non-toxic analog .

Result of Action

Similar compounds have been found to affect cell proliferation, differentiation, and apoptosis .

Action Environment

The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name |

N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O4S/c13-8-5-9(14)7-10(6-8)15-21(19,20)12-3-1-11(2-4-12)16(17)18/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPROZFEICUQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)thio]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4394459.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B4394463.png)

![4-[(2-nitrophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4394464.png)

![2-(2-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B4394484.png)

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4394492.png)

![5-ethyl-8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4394502.png)

![7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4394520.png)

![7-isobutyl-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394541.png)